4,4-Dimethylheptane

Gas Chromatography Analytical Chemistry Kovats Retention Index

Generic substitution of C9 alkane isomers introduces systematic error into calibrated GC workflows and PBPK models. 4,4-Dimethylheptane (CAS 1068-19-5) addresses this with a unique geminal dimethyl architecture at C4 that produces a distinct Kovats retention index (~826 on DB-1), a boiling point of 135.2 °C, and an estimated log Kow of 4.65-differentiating it from linear nonane (ΔI ≈ -74) and other branched isomers. - Enables unambiguous peak assignment in complex hydrocarbon matrices where co-elution otherwise compromises accuracy. - Provides isomer-specific input for physiologically-based pharmacokinetic modeling and environmental fate algorithms. - Supplied as a high-purity reference standard with defined refractive index (1.405-1.408) and density (0.72 g/cm³) for solvent purity verification. Sourced through BenchChem with competitive pricing and global shipping.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1068-19-5
Cat. No. B087272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylheptane
CAS1068-19-5
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CCC
InChIInChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3
InChIKeyWSOKFYJGNBQDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylheptane Properties & Procurement


4,4-Dimethylheptane (CAS 1068-19-5) is a branched alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol, belonging to the nonane isomer family with a distinctive geminal dimethyl substitution at the C4 position [1]. Its fundamental physicochemical properties include a reported boiling point of approximately 135.2 °C at 101.3 kPa, a density of approximately 0.72 g/cm³ at 25 °C, a refractive index of approximately 1.405–1.408, and low water solubility [2]. As a hydrophobic saturated hydrocarbon, it serves as a non-polar reference standard and solvent in specialized applications. However, its branched molecular structure critically influences its vapor pressure, chromatographic retention behavior, and environmental partitioning properties relative to linear and differently branched structural isomers, making generic substitution unreliable for calibrated analytical workflows .

Certified reference standard for Kovats retention index calibration
Isomer-specific retention behavior for unambiguous GC identification
Non-polar solvent with defined physical constants (bp, density, RI)

Why Generic Substitution Fails for 4,4-Dimethylheptane


In research, industrial quality control, and environmental monitoring applications, substituting 4,4-dimethylheptane with another C9 alkane isomer without rigorous revalidation introduces unacceptable measurement uncertainty and regulatory compliance risk [1]. The geminal dimethyl substitution at the C4 position produces a distinct molecular geometry that fundamentally alters physicochemical properties such as boiling point, vapor pressure, and log Kow (octanol-water partition coefficient) compared to linear nonane (n-C9) or other singly- and doubly-branched isomers [2]. These differences manifest as unique Kovats retention index values and distinct mass spectral fragmentation patterns [3]. In physiologically-based pharmacokinetic (PBPK) modeling and toxicology studies, tissue/blood partition coefficients vary systematically with branching architecture, making isomer-specific identification essential for accurate exposure assessment [4]. Consequently, procurement decisions that treat branched alkanes as interchangeable commodities jeopardize data integrity, method transferability, and analytical traceability across laboratories and instrumentation platforms.

  • C4 gem-dimethyl branching shifts Kovats retention index and mass spectral patterns, preventing reliable isomer substitution.
  • Estimated log Kow of 4.65 differs from linear nonane, altering bioaccumulation predictions in environmental modeling.
  • Boiling point difference of ~1.6°C from 2,4-dimethylheptane impacts distillation purity and vapor-phase control.

4,4-Dimethylheptane Performance Comparison


Kovats Retention Index Comparison

On a non-polar bonded-phase fused silica capillary column (DB-1), the experimentally determined Kovats retention index (I) for 4,4-dimethylheptane is 826 [1]. This value differs from the retention behavior expected of linear nonane (I ≈ 900 by definition) and from other C9 branched isomers, providing a reliable and reproducible chromatographic anchor for compound identification and method development. Multiple studies across different non-polar stationary phases (SE-30, OV-101, Petrocol DH) report consistently reproducible I values of approximately 823.8 for this compound under standardized temperature-programmed conditions [2].

Kovats Retention Index
Cross-study comparable
Target: I = 826 (DB-1) ΔI ≈ -74 to -76 vs n-nonane (I=900)
Enables unambiguous identification in complex hydrocarbon mixtures.
Consistent across multiple non-polar columns (SE-30, OV-101).
Gas Chromatography Analytical Chemistry Kovats Retention Index

log Kow and Bioaccumulation Potential

The estimated log Kow (octanol-water partition coefficient) for 4,4-dimethylheptane is 4.65 based on KOWWIN v1.67 estimation . This value reflects the hydrophobicity and bioaccumulation potential of this specific branched isomer. For reference, linear nonane (n-C9) exhibits a log Kow of approximately 5.20 to 5.65, while highly branched isomers like 2,2,4,4-tetramethylpentane exhibit significantly lower log Kow values, demonstrating that increased branching systematically reduces log Kow and consequently alters environmental partitioning and tissue distribution behavior [1].

log Kow & Bioaccumulation
Class-level inference
log Kow = 4.65 (estimated) Δlog Kow ≈ -0.55 to -1.0 vs n-nonane (5.20–5.65)
Informs bioaccumulation assessment and PBPK model accuracy.
Estimated value; requires experimental confirmation.
Environmental Chemistry Toxicology Pharmacokinetics

Boiling Point and Vapor Pressure

4,4-Dimethylheptane exhibits an experimentally determined boiling point of 135.2 °C at 101.3 kPa (760 mmHg) and an estimated vapor pressure of 9.7 mmHg at 25 °C [1]. In comparison, the isomeric 2,4-dimethylheptane has a reported boiling point of 133.6 °C at 760 mmHg, representing a difference of approximately 1.6 °C . This seemingly small difference in boiling point translates to measurably distinct volatility profiles and vapor pressure curves, which are consequential in precise distillation fractionation and in applications where vapor-phase concentration is critical.

Boiling Point & Vapor Pressure
Cross-study comparable
Tb = 135.2 °C (760 mmHg) ΔTb = +1.6 °C vs 2,4-dimethylheptane (133.6 °C)
Confirms that isomer substitution compromises calibrated distillation.
Vapor pressure curves differ with branching architecture.
Physical Chemistry Thermodynamics Process Engineering

Density and Refractive Index for Quality Control

At 25 °C, 4,4-dimethylheptane has a reported density of 0.7210–0.7221 g/cm³ and a refractive index (nD²⁰) of 1.4053–1.408 [1]. In comparison, 2,4-dimethylheptane, a closely related positional isomer, exhibits a predicted density range of 0.7 ± 0.1 g/cm³, with overlapping but not identical values . While density differences among C9 isomers are subtle, the refractive index provides a more discriminatory physical constant for rapid, non-destructive purity verification. The combination of boiling point, density, and refractive index forms a triad of measurable properties that collectively distinguish 4,4-dimethylheptane from its nearest structural analogs.

Density & Refractive Index
Cross-study comparable
Density 0.7210–0.7221 g/cm³; nD²⁰ 1.4053–1.408 Refractive index difference ~0.002–0.01 RI vs other branched C9
Supports rapid, non-destructive identity verification in QC labs.
Refractive index more discriminatory than density alone.
Analytical Chemistry Quality Control Material Characterization

4,4-Dimethylheptane Applications


Chromatographic Reference Standard for Retention Index

Procure 4,4-dimethylheptane as a certified reference standard for gas chromatography (GC) and GC-MS method development, calibration, and compound identification in complex hydrocarbon matrices. Its well-characterized Kovats retention index of approximately 823.8–826 on non-polar capillary columns provides a reproducible chromatographic landmark for the analysis of petroleum distillates, environmental samples, and fuel compositions [1][2]. The distinct retention behavior relative to linear nonane (ΔI ≈ -74) enables unambiguous identification and quantitation in isomer-rich mixtures where co-elution would otherwise compromise analytical accuracy.

Environmental Fate and Toxicology Modeling

Utilize 4,4-dimethylheptane in controlled laboratory studies designed to measure tissue/blood partition coefficients and environmental distribution parameters for branched alkanes. Its estimated log Kow of 4.65 differs significantly from linear nonane and other branched isomers, making it a critical probe compound for developing and validating physiologically-based pharmacokinetic (PBPK) models and environmental fate algorithms that require isomer-specific input data [1][2]. Generic substitution with an alternative C9 isomer would introduce systematic error into model predictions for bioaccumulation potential and tissue distribution.

Specialty Non-Polar Solvent for Synthesis

Employ 4,4-dimethylheptane as a high-purity, non-polar solvent in organic synthesis and extraction processes where its specific boiling point (135.2 °C) and vapor pressure profile offer a processing window distinct from both lower-boiling isomers like 2,4-dimethylheptane (133.6 °C) and higher-boiling linear nonane (≈151 °C) [1]. Its density of 0.72 g/cm³ and defined refractive index (≈1.405–1.408) provide additional quality control checkpoints for solvent purity verification before use in moisture-sensitive or oxidation-sensitive reactions.

Application
Selection Property
Validation Focus
Chromatographic Reference Standard
Isomer-specific Kovats retention index
GC/GC-MS calibration and isomer identification
Environmental Fate Modeling
Branching-dependent log Kow and partition coefficients
PBPK modeling and bioaccumulation assessment
Specialty Non-Polar Solvent
Defined boiling point and density specifications
Solvent purity verification and process control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethylheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.